molecular formula C14H11NO4S B11841377 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid CAS No. 854048-08-1

8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid

Cat. No.: B11841377
CAS No.: 854048-08-1
M. Wt: 289.31 g/mol
InChI Key: IALZLDNHQLQMNV-UHFFFAOYSA-N
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Description

8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxy group at the 8th position, a methyl group at the 3rd position, and a sulfonic acid group at the 5th position of the benzo[F]quinoline structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and analytical chemistry .

Preparation Methods

The synthesis of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 8-hydroxy-3-methylquinoline using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires heating and careful control of reaction parameters to ensure the selective introduction of the sulfonic acid group at the desired position .

Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydroxy and sulfonic acid groups play a crucial role in binding to metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties .

In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Properties

CAS No.

854048-08-1

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

8-hydroxy-3-methylbenzo[f]quinoline-5-sulfonic acid

InChI

InChI=1S/C14H11NO4S/c1-8-2-4-12-11-5-3-10(16)6-9(11)7-13(14(12)15-8)20(17,18)19/h2-7,16H,1H3,(H,17,18,19)

InChI Key

IALZLDNHQLQMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C3C=C(C=CC3=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

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